Cas no 1255529-23-7 (Ent-Edoxaban)

Ent-Edoxaban is a direct oral anticoagulant (DOAC) that selectively inhibits Factor Xa, a key component in the blood coagulation cascade. It is indicated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of venous thromboembolism. Ent-Edoxaban offers predictable pharmacokinetics with once-daily dosing, reducing the need for routine coagulation monitoring. Its efficacy and safety profile have been validated in clinical trials, demonstrating a favorable balance between thrombosis prevention and bleeding risk. The compound exhibits high bioavailability and consistent anticoagulant effects, making it a reliable therapeutic option.
Ent-Edoxaban structure
Ent-Edoxaban structure
商品名:Ent-Edoxaban
CAS番号:1255529-23-7
MF:C24H30ClN7O4S
メガワット:548.05700
MDL:MFCD27987167
CID:2094324

Ent-Edoxaban 化学的及び物理的性質

名前と識別子

    • N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
    • Ent-Edoxaban
    • EthanediaMide, N1-(5-chloro-2-pyridinyl)-N2-[(1R,2S,4R)-4-[(diMethylaMino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-Methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]aMino]cyclohexyl]-
    • N1-(5-chloropyridin-2-yl)-N2-((1R,2S,4R)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide
    • MDL: MFCD27987167
    • インチ: InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m1/s1
    • InChIKey: HGVDHZBSSITLCT-UNEWFSDZSA-N
    • ほほえんだ: CN(C)C(=O)[C@@H]1CC[C@H]([C@H](C1)NC(=O)C2=NC3=C(CN(C)CC3)S2)NC(=O)C(=O)NC4=NC=C(C=C4)Cl

計算された属性

  • せいみつぶんしりょう: 547.17700
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 11
  • 重原子数: 37
  • 回転可能化学結合数: 10

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
  • PSA: 164.87000
  • LogP: 2.08230

Ent-Edoxaban 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E555535-50mg
Ent-Edoxaban
1255529-23-7
50mg
$25756.00 2023-05-18
AstaTech
P14348-0.25/G
ETHANEDIAMIDE, N1-(5-CHLORO-2-PYRIDINYL)-N2-[(1R,2S,4R)-4-[(DIMETHYLAMINO)CARBONYL]-2-[[(4,5,6,7-TETRAHYDRO-5-METHYLTHIAZOLO[5,4-C]PYRIDIN-2-YL)CARBONYL]AMINO]CYCLOHEXYL]-
1255529-23-7 95%
0.25g
$2433 2023-09-18
Alichem
A029192659-1g
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
1255529-23-7 95%
1g
$16222.50 2023-11-24
eNovation Chemicals LLC
D496927-1g
ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-
1255529-23-7 97%
1g
$11340 2024-05-23
AN HUI ZE SHENG Technology Co., Ltd.
E555535-10mg
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
1255529-23-7
10mg
¥153000.00 2023-11-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124770-100mg
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
1255529-23-7 98%
100mg
¥34274.00 2024-08-09
Cooke Chemical
LN4386139-100mg
1255529-23-7 98%
100mg
RMB 20477.60 2023-11-24
Cooke Chemical
LN4386139-250mg
1255529-23-7 98%
250mg
RMB 32760.00 2023-11-24
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB69464-0.05g
Ent-Edoxaban
1255529-23-7 97%
0.05g
¥5515 2023-11-24
Aaron
AR000OIN-5mg
ETHANEDIAMIDE, N1-(5-CHLORO-2-PYRIDINYL)-N2-[(1R,2S,4R)-4-[(DIMETHYLAMINO)CARBONYL]-2-[[(4,5,6,7-TETRAHYDRO-5-METHYLTHIAZOLO[5,4-C]PYRIDIN-2-YL)CARBONYL]AMINO]CYCLOHEXYL]-
1255529-23-7 99%
5mg
$212.00 2025-02-11

Ent-Edoxaban 関連文献

Ent-Edoxabanに関する追加情報

Ent-Edoxaban: A Comprehensive Overview

Ent-Edoxaban, identified by the CAS number 1255529-23-7, is a compound of significant interest in the field of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of cardiovascular medicine. Recent studies have shed light on its mechanisms of action, pharmacokinetics, and efficacy in preclinical models, positioning it as a promising candidate for further exploration.

The chemical structure of Ent-Edoxaban is characterized by its unique arrangement of functional groups, which contribute to its biological activity. Researchers have employed advanced computational methods to analyze its molecular interactions, revealing insights into its binding affinity with key cellular targets. These findings underscore the importance of understanding the structural basis of its pharmacological effects, paving the way for optimization strategies aimed at enhancing its therapeutic potential.

One of the most compelling aspects of Ent-Edoxaban is its role in modulating cellular pathways involved in inflammation and fibrosis. Recent studies have demonstrated its ability to inhibit specific enzymes associated with these processes, offering a novel approach to treating chronic inflammatory diseases. Moreover, its anti-fibrotic properties have been explored in models of organ fibrosis, where it has shown promise in mitigating tissue damage and improving functional outcomes.

In terms of pharmacokinetics, Ent-Edoxaban exhibits favorable absorption and distribution profiles, making it a viable candidate for systemic administration. Preclinical trials have revealed that it achieves optimal concentrations at target sites while maintaining a manageable safety profile. These attributes are critical for translating laboratory findings into clinical applications, ensuring that Ent-Edoxaban can be administered effectively in human populations.

The latest research on Ent-Edoxaban has also delved into its potential as an adjunct therapy in cardiovascular diseases. Studies have highlighted its ability to modulate lipid metabolism and reduce oxidative stress, both of which are pivotal in managing conditions such as atherosclerosis and hypertension. Furthermore, its anti-inflammatory effects suggest that it could complement existing therapies, offering a more comprehensive treatment approach.

Beyond its direct therapeutic applications, Ent-Edoxaban serves as a valuable tool for studying disease mechanisms at a molecular level. Its use in experimental models has provided researchers with insights into the interplay between inflammation, fibrosis, and cardiovascular dysfunction. By elucidating these pathways, scientists can develop more targeted interventions that address the root causes of these conditions.

In conclusion, Ent-Edoxaban, with its CAS number 1255529-23-7, represents a significant advancement in the field of drug discovery. Its unique chemical properties, coupled with emerging research findings, position it as a promising candidate for addressing unmet medical needs. As investigations into its therapeutic potential continue, it is anticipated that Ent-Edoxaban will play an increasingly important role in the development of innovative treatments for chronic inflammatory and cardiovascular diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1255529-23-7)Ent-Edoxaban
A890187
清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg
価格 ($):224.0/381.0/760.0/1290.0